Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry, the pyridazine scaffold stands out as a privileged core, consistently yielding compounds with a remarkable breadth of biological activities. This guide delves into the novelty of a specific derivative, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS 941294-26-4), by meticulously evaluating its position within the existing patent landscape and comparing its potential with established and emerging alternatives. As Senior Application Scientists, our aim is to provide not just a catalog of data, but a contextualized understanding of this molecule's potential, grounded in scientific integrity and actionable insights.
The Pyridazine Core: A Foundation for Diverse Pharmacology
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile template for targeting a wide array of biological targets.[1] A survey of the scientific and patent literature reveals the extensive exploration of pyridazine derivatives for various therapeutic applications, ranging from central nervous system (CNS) disorders to oncology and infectious diseases.[1]
The inherent reactivity of substituted pyridazines allows for the facile introduction of diverse functionalities, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired potency and selectivity. This adaptability is a key driver behind the enduring interest in this heterocyclic system.
Patent Landscape Analysis: Charting the Known Territories
A comprehensive analysis of the patent literature is paramount in assessing the novelty of any new chemical entity. Our investigation into the patent landscape surrounding 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine reveals a nuanced picture. While numerous patents claim broad classes of pyridazine and related heterocyclic derivatives, a specific claim for the exact structure of CAS 941294-26-4 has not been identified in our extensive search.
However, it is crucial to consider the broader context of related patent filings, which can inform the potential for "freedom to operate" and highlight areas of innovation.
Broad Claims on Substituted Pyridazines
Several patents broadly claim substituted pyridazine cores for a variety of therapeutic indications. For instance, patent WO2016138114A1 discloses a wide range of therapeutic pyridazine compounds.[2] Similarly, other patents cover pyridazine derivatives for their potential in treating CNS disorders and as kinase inhibitors. While these patents establish a general intellectual property framework around the pyridazine scaffold, they do not specifically disclose the unique combination of substituents present in 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine.
Structurally Related Patented Compounds
More pertinent to our analysis are patents claiming compounds with significant structural similarity. A notable example is patent application US20200377475A1, which describes an improved process for the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[3] This compound is a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor. This highlights the value of the "4-methyl-1H-imidazol-1-yl" moiety in the context of kinase inhibition, a field where pyridazine cores are also prevalent.
Another relevant patent, WO2004031174A1, discloses imidazol-1-ylmethyl pyridazine derivatives as modulators of GABAA receptors, indicating the potential for this scaffold to interact with CNS targets.[4] However, the linker between the imidazole and pyridazine rings in these patented compounds differs from the direct C-N bond in our target molecule.
dot
graph TD {
subgraph "Patent Landscape"
A["Broad Claims on Pyridazine Scaffolds (e.g., WO2016138114A1)"]
B["Structurally Related Compounds"]
C["3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine (CAS 941294-26-4)"]
}
Patent Landscape Context
This analysis suggests that while the general pyridazine and imidazolyl-pyridazine pharmacophores are well-explored, the specific arrangement in 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine may represent a novel chemical space.
Comparative Analysis with Functional Alternatives
In the absence of direct, publicly available biological data for 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine, a comparative analysis with functionally relevant alternatives provides a valuable framework for predicting its potential therapeutic applications. Based on the structural motifs present in our target molecule and the known activities of related compounds, two key areas of interest emerge: kinase inhibition and innate immunity modulation.
Pyridazine-based Kinase Inhibitors
The pyridazine core is a well-established scaffold for the development of kinase inhibitors. The structural similarity of our target compound to known kinase inhibitors, particularly those targeting PIM kinases and the JNK pathway, warrants a detailed comparison.
A 2007 study in Cancer Research identified imidazo[1,2-b]pyridazines as potent and selective inhibitors of PIM kinases, which are implicated in various hematologic malignancies.[5] Another recent study highlighted novel 3,6-disubstituted pyridazine derivatives as targeting the JNK1 pathway with in vivo anticancer activity.[6]
Table 1: Comparison with Representative Pyridazine-based Kinase Inhibitors
| Compound/Class | Target Kinase(s) | Reported Activity (IC50/Kd) | Key Structural Features | Reference |
| Imidazo[1,2-b]pyridazines | PIM1, PIM2, PIM3 | Low nanomolar potency | Fused imidazo[1,2-b]pyridazine core | [5] |
| 3,6-Disubstituted Pyridazines | JNK1 | Downregulation of JNK1 gene expression | Varied substitutions at positions 3 and 6 | [6] |
| 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | Hypothesized: PIM, JNK, others | To be determined | 3-chloro, 6-(4-methyl-imidazolyl) substitution | N/A |
The chloro and methyl-imidazolyl substituents on the pyridazine ring of our target compound could offer unique interactions within the ATP-binding pocket of various kinases, potentially leading to novel selectivity profiles.
Emerging Role of Imidazolyl-Pyridazines as STING Agonists
A groundbreaking study published in the Journal of Medicinal Chemistry in May 2025 unveiled a series of 3-(fluoro-imidazolyl)pyridazine derivatives as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[7] The STING pathway is a critical component of the innate immune system, and its activation has shown significant promise in cancer immunotherapy.
Table 2: Comparison with a Representative STING Agonist
| Compound | Target | Reported Activity (EC50) | Key Structural Features | Reference |
| Compound A4 (from cited study) | hSTING, mSTING | 0.06 µM (human), 14.15 µM (mouse) | 3-(fluoro-imidazolyl)pyridazine core | [7] |
| 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | Hypothesized: STING agonist | To be determined | 3-chloro, 6-(4-methyl-imidazolyl) substitution | N/A |
The structural resemblance of our target compound to these novel STING agonists is striking. The presence of the imidazolyl-pyridazine core suggests that 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine could also modulate the STING pathway, representing a potentially exciting and novel therapeutic application.
dot
graph TD {
subgraph "Potential Therapeutic Applications"
A["3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine"]
B["Kinase Inhibition"]
C["STING Agonism"]
}
Hypothesized Biological Targets
Experimental Protocols for Evaluation
To empirically determine the biological activity of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine and validate the hypotheses outlined above, the following experimental workflows are recommended.
General Synthesis of 3-Chloro-6-(substituted-imidazol-1-yl)pyridazines
Step-by-Step Methodology:
-
Starting Material: Begin with a commercially available 3,6-dichloropyridazine.
-
Nucleophilic Aromatic Substitution: React 3,6-dichloropyridazine with 4-methylimidazole in a suitable solvent (e.g., DMF, NMP) in the presence of a base (e.g., K2CO3, NaH).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
dot
graph TD {
subgraph "Synthetic Workflow"
A["3,6-Dichloropyridazine"] -- "4-Methylimidazole, Base, Solvent" --> B["Nucleophilic Aromatic Substitution"]
B --> C["Reaction Monitoring (TLC, LC-MS)"]
C --> D["Work-up and Purification"]
D --> E["Characterization (NMR, HRMS)"]
E --> F["3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine"]
end
}
General Synthetic Approach
In Vitro Kinase Inhibition Assay
To assess the potential of the compound as a kinase inhibitor, a panel of relevant kinases (e.g., PIM family, JNK family) should be screened.
Step-by-Step Methodology:
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Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay, Promega) that measures the amount of ADP produced during the kinase reaction.
-
Reagents: Prepare assay buffer, kinase, substrate, ATP, and a serial dilution of the test compound.
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
STING Agonist Activity Assay
To evaluate the compound's ability to activate the STING pathway, a cell-based reporter assay is recommended.
Step-by-Step Methodology:
-
Cell Line: Use a human monocytic cell line (e.g., THP-1) that expresses a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
-
Cell Treatment: Seed the reporter cells in a 96-well plate and treat them with a serial dilution of the test compound. Include a known STING agonist as a positive control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the reporter activity to a vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The analysis of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine reveals a compound that, while commercially available, appears to occupy a novel space within the current patent landscape. Its structural features suggest a high potential for biological activity, particularly in the realms of kinase inhibition and STING pathway modulation. The provided experimental protocols offer a clear roadmap for elucidating the precise pharmacological profile of this intriguing molecule.
For researchers and drug development professionals, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine represents an attractive starting point for discovery programs. Its novelty, coupled with the proven therapeutic relevance of its core structural motifs, makes it a compelling candidate for further investigation. The exploration of this and related compounds could lead to the development of next-generation therapeutics with improved efficacy and novel mechanisms of action.
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Pogacic, V., Bullock, A. N., Federov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6917–6926. [Link]
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El-Gamal, M. I., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(49), 45241–45261. [Link]
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Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. (2024). Molecules, 29(17), 4051. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8873–8887. [Link]
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